tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a chloromethyl group, and a cyano group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-3-cyanoazetidine-1-carboxylate with thionyl chloride or another chlorinating agent to introduce the chloromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the cyano group, while oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Amines and carboxylic acids.
Scientific Research Applications
Tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-3-cyanoazetidine-1-carboxylate: This compound is a precursor in the synthesis of tert-butyl 3-(chloromethyl)-3-cyanoazetidine-1-carboxylate.
Tert-butyl 3-(bromomethyl)-3-cyanoazetidine-1-carboxylate: Similar to the chloromethyl derivative, but with a bromine atom instead of chlorine.
Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate: Contains an aminomethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the tert-butyl ester, cyano group, and azetidine ring also contributes to its unique chemical properties and applications.
Properties
CAS No. |
2305255-29-0 |
---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.